2-Methyl-5-(3-nitrophenyl)-2H-tetrazole
Overview
Description
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the second position and a nitrophenyl group at the fifth position of the tetrazole ring. It has a molecular formula of C8H9N5O2 and a molecular weight of 207.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole typically involves the nitration of azoles. One common method is the electrophilic nitration of azoles using nitric acid or a mixture of sulfuric and nitric acids . Another approach involves the oxidation of 5-aminotetrazole derivatives using dinitrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of nitration and oxidation reactions used in laboratory synthesis can be scaled up for industrial production. The choice of reagents and reaction conditions would be optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include dinitrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-nitrophenyl)-2H-tetrazole involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrotetrazole: Similar in structure but lacks the phenyl group.
5-Aminotetrazole: Contains an amino group instead of a nitro group.
3-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
2-Methyl-5-(3-nitrophenyl)-2H-tetrazole is unique due to the combination of its tetrazole ring, methyl group, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-methyl-5-(3-nitrophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-12-10-8(9-11-12)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHGYZUVVIVJSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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